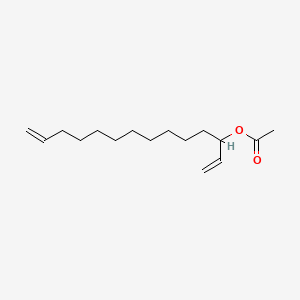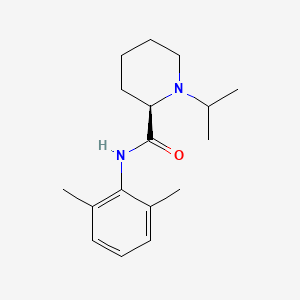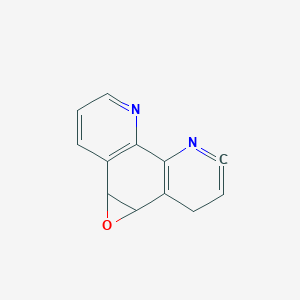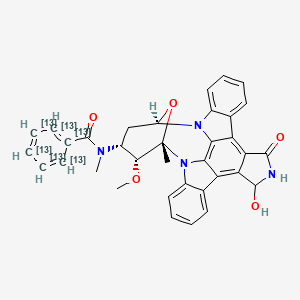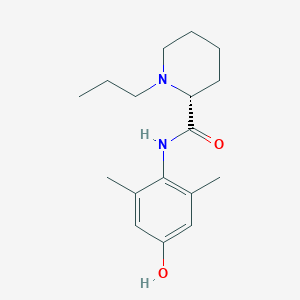
4-Hydroxy Ropivacaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Ropivacaine is a metabolite of Ropivacaine, an amide-type local anesthetic used for regional anesthesia and acute pain management . Ropivacaine is known for its long-acting effects and reduced potential for central nervous system and cardiovascular toxicity compared to other local anesthetics . The 4-Hydroxy derivative retains some pharmacological activity, although it is less potent than the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ropivacaine typically involves the hydroxylation of Ropivacaine. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic processes. The hydroxylation is often carried out using reagents such as hydrogen peroxide or specific hydroxylating enzymes under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often utilizing biocatalysts to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .
化学反应分析
Types of Reactions: 4-Hydroxy Ropivacaine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction back to Ropivacaine using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of more oxidized metabolites.
Reduction: Regeneration of Ropivacaine.
Substitution: Formation of alkyl or acyl derivatives.
科学研究应用
4-Hydroxy Ropivacaine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of Ropivacaine.
Biology: Investigated for its pharmacokinetics and pharmacodynamics in biological systems.
Medicine: Studied for its potential use in local anesthesia and pain management, although it is less potent than Ropivacaine.
Industry: Utilized in the development of new local anesthetic formulations and drug delivery systems
作用机制
4-Hydroxy Ropivacaine exerts its effects by blocking sodium ion channels in nerve fibers, similar to Ropivacaine . This action inhibits the generation and conduction of nerve impulses, leading to local anesthesia. The compound’s activity is less potent due to its lower affinity for the sodium channels compared to Ropivacaine .
相似化合物的比较
Ropivacaine: The parent compound, known for its long-acting local anesthetic effects.
Bupivacaine: Another long-acting local anesthetic with higher potency but greater toxicity.
Levobupivacaine: An enantiomer of Bupivacaine with reduced toxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action
Uniqueness: 4-Hydroxy Ropivacaine is unique due to its specific hydroxylation, which alters its pharmacological profile. It has a lower potency and reduced toxicity compared to Ropivacaine, making it a valuable compound for studying the metabolism and pharmacokinetics of local anesthetics .
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(2R)-N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21)/t15-/m1/s1 |
InChI 键 |
BWDXZCNWLNJBBI-OAHLLOKOSA-N |
手性 SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=C(C=C2C)O)C |
规范 SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
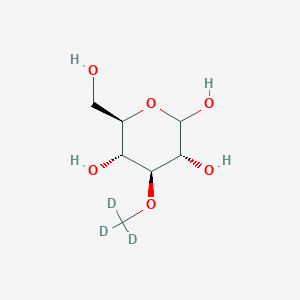
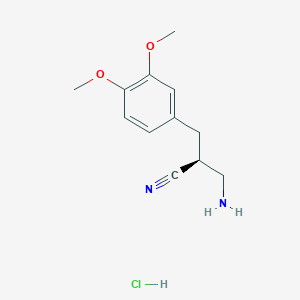
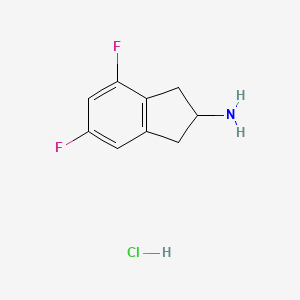
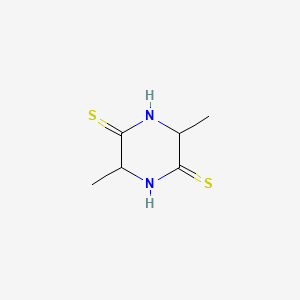
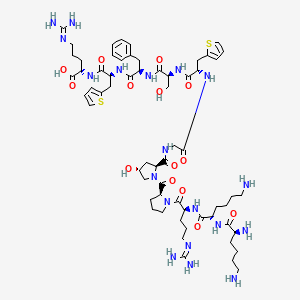
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
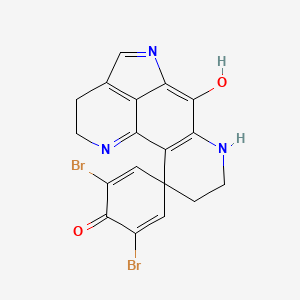
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
